molecular formula C13H19BrN2O4S2 B2959637 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 2415583-83-2

4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2959637
CAS No.: 2415583-83-2
M. Wt: 411.33
InChI Key: XAOQJIYKCLWMPI-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a hybrid structure combining a brominated thiophene carboxamide moiety with a substituted piperidine ring, a design often explored in the development of novel bioactive agents. The bromine atom on the thiophene ring serves as a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki-Miyaura reactions, which are widely used to create diverse chemical libraries for structure-activity relationship (SAR) studies . The piperidine component, functionalized with methanesulfonyl and methoxy groups, is a common pharmacophore found in molecules designed to interact with various enzymatic targets. While the specific mechanism of action for this compound requires empirical determination, molecules with similar carboxamide scaffolds have demonstrated notable biological activity. For instance, related N-(pyridin-2-yl)thiophene-2-carboxamide analogues have shown promising antibacterial efficacy against drug-resistant bacterial strains, including extended-spectrum β-lactamase (ESBL)-producing E. coli , highlighting the potential of this chemical class in antimicrobial research . Additionally, such compounds are frequently investigated as potential protein degraders or inhibitors in oncology, such as for androgen receptor degradation, and other therapeutic areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to leverage this compound as a key intermediate or a chemical probe in hit-to-lead optimization campaigns, high-throughput screening, and other discovery applications.

Properties

IUPAC Name

4-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S2/c1-20-13(3-5-16(6-4-13)22(2,18)19)9-15-12(17)11-7-10(14)8-21-11/h7-8H,3-6,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQJIYKCLWMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, 4-methoxypiperidine, undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonyl-4-methoxypiperidine.

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Amide Bond Formation: The brominated thiophene is then coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted thiophene derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring and the sulfonyl group can interact with biological targets, influencing their activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonyl group and the piperidine ring are likely involved in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Modifications : The methanesulfonyl group in the target compound may confer better metabolic stability compared to cyclopropylsulfonyl () or furan-carbonyl analogs (), which could degrade more readily in vivo.

Antibacterial Efficacy

Studies on structurally related compounds reveal the following trends:

Compound Bacterial Targets Tested MIC (μg/mL) Key Findings References
This compound Staphylococcus aureus, Klebsiella pneumoniae Data not available Hypothesized enhanced stability
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide S. aureus, E. coli 8–32 (varies by strain) Moderate activity against Gram-positive and Gram-negative strains
N-(4-Bromophenyl)furan-2-carboxamide NDM-1-producing K. pneumoniae ST147 16–64 Effective against resistant strains
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Mycobacterium tuberculosis 12.5–25 Antimycobacterial activity

Key Observations :

  • The target compound’s piperidine-linked methanesulfonyl group may improve penetration into bacterial membranes compared to phenyl or pyridine derivatives .
  • Bromine at the 4-position (vs. 5-position) could reduce steric hindrance, enhancing interactions with bacterial enzymes like β-lactamases .

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, whereas simpler analogs (e.g., pyridine derivatives) are synthesized via one-step cross-coupling .
  • Palladium-catalyzed methods (e.g., Suzuki coupling) achieve higher yields for bromothiophene derivatives compared to sulfonylation routes .

Research Findings and Implications

Antibacterial Spectrum : The target compound’s structural complexity may broaden its activity against multidrug-resistant Gram-negative pathogens, a limitation observed in simpler analogs like N-(4-bromophenyl)furan-2-carboxamide .

Metabolic Stability : Methanesulfonyl and methoxy groups on the piperidine ring could reduce hepatic clearance compared to analogs with cyclopropylsulfonyl or furan-carbonyl groups .

Biological Activity

4-Bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a thiophene ring and a piperidine moiety, suggests diverse biological activities. This article reviews existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H19BrN2O4S2, with a molecular weight of 411.33 g/mol. The compound features a bromine atom, a methanesulfonyl group, and a methoxy-substituted piperidine ring, which may enhance its solubility and biological interactions.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets such as enzymes or receptors. The methanesulfonyl group and the piperidine ring likely contribute to its binding affinity and specificity. This compound may exert its effects through:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interacting with various receptors to influence physiological responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related brominated phenyl compounds have shown:

  • Inhibition of Tumor Growth : In vivo studies demonstrated that certain brominated compounds can significantly inhibit tumor growth in xenograft models .

Antimicrobial Activity

Compounds containing thiophene rings often demonstrate antimicrobial properties. The presence of the bromine atom and the methoxy group may enhance these effects:

  • Broad Spectrum Activity : Similar thiophene derivatives have been reported to possess antibacterial and antifungal activities, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-[1-(3-bromothiophen-2-yl)methylene]-2-methylanilineThiophene ring, Bromine substitutionAnticancer, Antimicrobial
4-Bromo-N-[4-(methoxyphenyl)methyl]methanesulfonamideMethoxy group, BromineAntimicrobial
1-Methanesulfonyl-4-(methoxyphenyl)benzamideMethoxy groupAntitumor

Case Study 1: Anticancer Potential

A study focusing on brominated compounds similar to our target compound revealed that they effectively inhibited telomerase activity in cancer cells. The mechanism involved inducing endoplasmic reticulum stress leading to apoptotic cell death, showcasing the potential for developing telomerase inhibitors from such structures .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of thiophene derivatives against various pathogens. The study found that modifications in the thiophene structure could enhance activity against resistant strains, making compounds like 4-bromo-N-[...]-thiophene promising candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide and analogous compounds?

  • Methodology :

  • Stepwise functionalization : Begin with thiophene-2-carboxylic acid derivatives, followed by bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
  • Piperidine modification : Introduce the 1-methanesulfonyl and 4-methoxy groups via nucleophilic substitution or Mitsunobu reactions. For example, methanesulfonyl chloride can react with 4-methoxypiperidin-4-amine under basic conditions (e.g., K₂CO₃ in DCM) .
  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiophene-carboxamide to the modified piperidine scaffold .
    • Key considerations : Solvent-free or microwave-assisted methods (e.g., cyclohexanone/Al₂O₃) may improve reaction efficiency .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D conformation of the piperidine ring and sulfonyl group geometry. Compare with COD entries (e.g., COD ID 2230670 for analogous piperidine carboxamides) .
  • NMR spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of bromine and methoxy groups. For example, the 4-bromo-thiophene proton exhibits distinct coupling patterns in ¹H NMR .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can predict electronic distributions, particularly the electron-withdrawing effects of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Approach :

  • Bioisosteric replacement : Substitute the bromine atom with other halogens (Cl, I) or electron-deficient groups (CN, NO₂) to modulate electrophilicity and binding affinity .
  • Piperidine ring modifications : Test analogs with varying substituents (e.g., 4-ethoxy instead of 4-methoxy) to evaluate steric and electronic effects on target engagement .
  • Activity assays : Use calcium channel inhibition assays (e.g., T-type Ca²⁺ channels) to correlate structural changes with functional outcomes, as demonstrated for related sulfonamide derivatives .

Q. How can contradictory data in solubility or bioactivity profiles be resolved?

  • Troubleshooting framework :

  • Solubility discrepancies : Compare experimental solubility (e.g., shake-flask method) with predicted logP values (ChemAxon or ACD/Labs). Adjust formulation using co-solvents (DMSO/PEG) or salt formation (e.g., hydrochloride) .
  • Bioactivity variability : Validate assay conditions (e.g., cell line specificity, buffer pH) and confirm compound stability via LC-MS. For example, hydrolytic degradation of the carboxamide group may occur under acidic conditions .
    • Case study : Inconsistent T-type Ca²⁺ inhibition data could arise from off-target effects; use siRNA knockdowns or competitive binding assays to verify selectivity .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with protein targets (e.g., voltage-gated ion channels). Prioritize docking poses where the bromothiophene moiety occupies hydrophobic pockets .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of the piperidine ring in aqueous and lipid bilayer environments .
  • Pharmacophore mapping : Align key pharmacophores (sulfonyl acceptor, bromine as a halogen bond donor) with known inhibitors to identify critical interactions .

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